![molecular formula C10H11N3O2 B3033921 1-(4-Aminobenzoyl)imidazolidin-2-one CAS No. 1263209-12-6](/img/structure/B3033921.png)
1-(4-Aminobenzoyl)imidazolidin-2-one
Overview
Description
“1-(4-Aminobenzoyl)imidazolidin-2-one” is a compound with the molecular formula C10H11N3O2. It has been studied for its potential as an antitumor candidate .
Synthesis Analysis
Imidazolidin-2-ones can be synthesized through various methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . A series of novel 4-(het)arylimidazoldin-2-ones were obtained by the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles .Scientific Research Applications
- Anti-Cancer Activity : Derivatives like (S)-1-[1-(4-Aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl imidazolidine-2-one exhibit potent anti-cancer properties, particularly against the SW620 cell line .
- Imidazolidin-2-ones act as valuable chiral auxiliaries, enabling asymmetric transformations in organic synthesis .
- Direct Incorporation of Carbonyl Group : Researchers have developed efficient protocols for synthesizing imidazolidin-2-ones by incorporating the carbonyl group into 1,2-diamines. Metal catalysts play a crucial role in these transformations .
- Diamination of Olefins : Imidazolidinone derivatives can be synthesized via the diamination of olefins using appropriate catalytic systems .
- Intramolecular Hydroamination of Linear Urea Derivatives : This method allows the formation of imidazolidin-2-ones from linear urea derivatives .
- Aziridine Ring Expansion : Researchers explore ring expansion reactions involving aziridines to access imidazolidin-2-ones .
Pharmaceuticals and Drug Development
Chiral Auxiliaries and Asymmetric Transformations
Metal-Catalyzed Synthesis
Synthetic Intermediates and Complex Structure Building
properties
IUPAC Name |
1-(4-aminobenzoyl)imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)9(14)13-6-5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKRTSCEKPWHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282901 | |
Record name | 2-Imidazolidinone, 1-(4-aminobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263209-12-6 | |
Record name | 2-Imidazolidinone, 1-(4-aminobenzoyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263209-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazolidinone, 1-(4-aminobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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